

Defucogilvocarcin V: A Comprehensive Technical Overview of its Physicochemical Properties and Biological Interactions

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Compound of Interest

Compound Name: *Defucogilvocarcin V*

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Introduction

Defucogilvocarcin V is a polyketide-derived natural product belonging to the gilvocarcin class of antibiotics. These compounds are noted for their potent antitumor activities.

Defucogilvocarcin V is the aglycone of Gilvocarcin V, meaning it is the core structure without the attached furanose sugar moiety. Its rigid, planar aromatic structure is key to its biological activity, which primarily involves interaction with DNA. This technical guide provides a detailed overview of the known physicochemical properties of **Defucogilvocarcin V**, generalized experimental protocols for their determination, and an illustration of its mechanism of action.

Physicochemical Properties of Defucogilvocarcin V

The physicochemical characteristics of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The known properties of **Defucogilvocarcin V** are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₂₁ H ₁₆ O ₅	[1][2]
Molecular Weight	348.35 g/mol	[1][2]
Appearance	Yellow Crystalline Powder	[1]
Melting Point	253-257°C	[1]
Boiling Point	620.7°C at 760 mmHg (Predicted)	[1]
Density	1.339 g/cm ³ (Predicted)	[1]
Solubility	Characterized by "inherent poor solubility". Quantitative data in common solvents is not readily available.	[3]
Spectral Data	- ¹³ C NMR: Key shifts have been reported in the context of its synthesis. - Other Data: Detailed public data for ¹ H NMR, IR, UV-Vis, and MS is limited.	[4]

Experimental Protocols

The following sections describe generalized experimental methodologies that are typically employed to determine the physicochemical properties of natural products like **Defucogilvocarcin V**.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus. A small amount of the finely powdered, dry sample is packed into a capillary tube. The tube is placed in the apparatus and heated at a controlled rate. The temperature range from which the sample first begins to melt to when it becomes completely liquid is recorded as the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules.

- ^1H and ^{13}C NMR: A sample of **Defucogilvocarcin V** is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 , CDCl_3). The solution is placed in an NMR tube and analyzed using a high-field NMR spectrometer.
 - ^1H NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. Key parameters recorded are chemical shifts (δ) in ppm and coupling constants (J) in Hz.
 - ^{13}C NMR spectra provide information on the carbon skeleton of the molecule.
 - Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish detailed structural connectivity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

- Electrospray Ionization (ESI-MS): A dilute solution of the compound is introduced into the mass spectrometer. ESI generates gas-phase ions from the analyte molecules. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. A sample of the compound is prepared (e.g., as a KBr pellet or a thin film) and analyzed with an FT-IR spectrometer. The instrument measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. Characteristic absorption bands for functional groups such as hydroxyls ($-\text{OH}$), carbonyls ($\text{C}=\text{O}$), and aromatic rings ($\text{C}=\text{C}$) are identified.

UV-Visible (UV-Vis) Spectroscopy

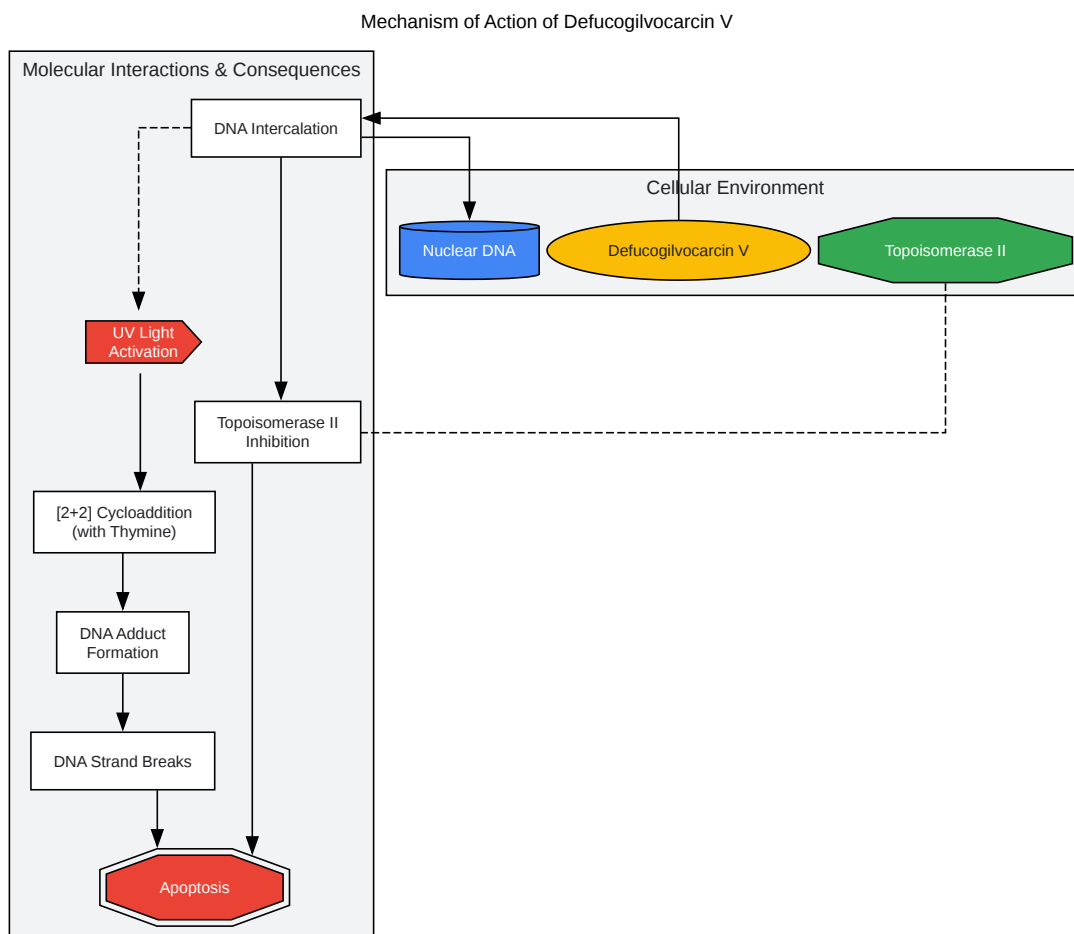
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. A dilute solution of **Defucogilvocarcin V** in a suitable solvent (e.g., ethanol or acetonitrile) is prepared. The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelengths of maximum absorbance (λ_{max}) are characteristic of the chromophore.

Biological Activity and Signaling Pathway

The antitumor activity of the gilvocarcin family of compounds is attributed to their interaction with DNA. The mechanism of action for the closely related Gilvocarcin V has been studied and is believed to be analogous for **Defucogilvocarcin V**'s core structure. The key steps are:

- **DNA Intercalation:** The planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix.[3]
- **Topoisomerase II Inhibition:** This intercalation can interfere with the function of enzymes like topoisomerase II, which is crucial for DNA replication and repair.[3]
- **Photo-induced DNA Adduct Formation:** Upon exposure to UV light, the vinyl group on the gilvocarcin structure can undergo a [2+2] cycloaddition reaction with DNA bases, primarily thymine.[3] This forms a covalent adduct, leading to DNA damage, single-strand breaks, and ultimately, cell death.[5]

The following diagram illustrates this proposed mechanism of action.



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Caption: Proposed mechanism of action for **Defucogilvocarcin V**.

Conclusion

Defucogilvocarcin V remains a compound of significant interest due to its potent biological activity. While a foundational set of physicochemical data exists, further detailed characterization, particularly regarding its solubility in various pharmaceutically relevant solvents and comprehensive spectral analysis, would be invaluable for its continued investigation and potential development as an anticancer agent. The understanding of its DNA-interactive mechanism provides a solid basis for the rational design of novel analogs with improved therapeutic profiles.

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